molecular formula C21H25NO3 B2613461 2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid CAS No. 1024597-17-8

2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid

Cat. No.: B2613461
CAS No.: 1024597-17-8
M. Wt: 339.435
InChI Key: YPNDOBKRDCLOAO-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a benzylamino group, a tert-butylphenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid typically involves the reaction of benzylamine with 4-(4-tert-butylphenyl)-4-oxobutanoic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to meet industrial standards. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of benzylamino-substituted compounds .

Scientific Research Applications

2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The tert-butylphenyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

IUPAC Name

2-(benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-21(2,3)17-11-9-16(10-12-17)19(23)13-18(20(24)25)22-14-15-7-5-4-6-8-15/h4-12,18,22H,13-14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNDOBKRDCLOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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